4-Chloro-2-fluoro-benzamidine hydrochloride
Overview
Description
“4-Chloro-2-fluoro-benzamidine hydrochloride” is a chemical compound with the molecular formula C7H7Cl2FN2 . It has a molecular weight of 209.05 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-benzamidine hydrochloride” consists of a benzene ring substituted with a chloro group at the 4th position and a fluoro group at the 2nd position . The benzene ring is also substituted with a benzamidine group .
Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-benzamidine hydrochloride” has a molecular weight of 174.60 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass of the compound is 174.0360041 g/mol .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-2-fluoro-benzamidine hydrochloride is involved in the synthesis of various heterocyclic compounds. For example, it plays a role in the efficient copper-catalyzed synthesis of 2-arylbenzimidazole derivatives, a process initiated by nucleophilic aromatic substitution and further progressed by intramolecular nucleophilic copper-catalyzed cyclization reaction of benzamidine (Sayahi et al., 2018). Additionally, it is used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit antibacterial activity (Rostamizadeh et al., 2013).
Biological Activity Studies
Derivatives of benzamidine, which includes 4-Chloro-2-fluoro-benzamidine hydrochloride, have been studied for their inhibition action on enzymes such as trypsin, plasmin, and thrombin. These compounds show competitive inhibitor activity and have been investigated for their anticoagulant and antifibrinolytic effects (Markwardt et al., 1968).
Chemical Reaction Kinetics
In the field of chemical kinetics, 4-Chloro-2-fluoro-benzamidine hydrochloride is involved in studies related to nucleophilic substitution reactions. For instance, halogen substitution of certain dinitrobenzenes by benzamidine demonstrates its potential as a bifunctional reactant in reactions that may not require a catalyst (Biggi et al., 1972).
Corrosion Inhibition
Compounds derived from benzamidine, such as methoxy-substituted phenylthienyl benzamidines, have been investigated as corrosion inhibitors for carbon steel in acidic medium. These studies provide insights into the adsorption behavior and effectiveness of such compounds in corrosion prevention (Fouda et al., 2020).
properties
IUPAC Name |
4-chloro-2-fluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSUCPSLKDRMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-benzamidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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